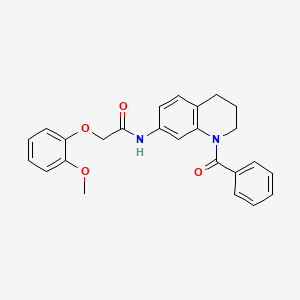![molecular formula C19H22N2O3S B6562209 N'-[(4-phenyloxan-4-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide CAS No. 1091184-82-5](/img/structure/B6562209.png)
N'-[(4-phenyloxan-4-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(4-phenyloxan-4-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide (also known as POMT) is an organosulfur compound that has been used extensively in scientific research due to its unique chemical structure and properties. It is a cyclic diamide that contains both a phenyl and thiophen ring, and is used as a model compound for studying the effects of sulfur-containing compounds on biochemical and physiological processes. POMT has been studied for its potential applications in pharmaceuticals, biochemistry, and biotechnology.
科学研究应用
POMT has been studied extensively in scientific research due to its unique chemical structure and properties. It has been used as a model compound to study the effects of sulfur-containing compounds on biochemical and physiological processes. POMT has been studied for its potential applications in pharmaceuticals, biochemistry, and biotechnology. It has been shown to possess anti-inflammatory and anti-oxidant properties, and has been used in the development of drugs for the treatment of various diseases.
作用机制
The exact mechanism of action of POMT is still not fully understood. However, it is believed that the sulfur-containing groups in the molecule interact with proteins and enzymes in the body, which can lead to changes in their function and activity. It has also been suggested that POMT may act as an antioxidant, scavenging free radicals and preventing oxidative damage.
Biochemical and Physiological Effects
POMT has been shown to possess anti-inflammatory and anti-oxidant properties. In animal studies, it has been shown to reduce inflammation in the lungs and liver, and to reduce the production of pro-inflammatory cytokines. It has also been shown to reduce oxidative damage and improve mitochondrial function. In addition, it has been found to have protective effects against liver damage caused by alcohol consumption.
实验室实验的优点和局限性
POMT has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is stable in aqueous solution. It is also non-toxic and has a low cost. However, there are some limitations to its use in laboratory experiments. It is not soluble in organic solvents, and its solubility in water is limited. In addition, it is not very soluble in lipids, which can limit its use in studies involving cellular membranes.
未来方向
The potential applications of POMT are still being explored. Some potential future directions include the development of drugs for the treatment of various diseases, the use of POMT as a drug delivery system, and the use of POMT in the development of biocatalysts for industrial applications. In addition, further research is needed to better understand the mechanism of action of POMT, and to explore its potential applications in other areas such as food science and cosmetics.
合成方法
POMT is synthesized via a two-step reaction involving the condensation of 4-phenyl-4-oxazole-2-carboxylic acid and thiophene-2-carboxylic acid. First, the two carboxylic acids are reacted in aqueous solution to form a cyclic imide, which is then converted to POMT via a catalytic hydrogenation reaction. The reaction is carried out in aqueous solution at a temperature of 60°C, and the yield of POMT is typically around 80%.
属性
IUPAC Name |
N'-[(4-phenyloxan-4-yl)methyl]-N-(thiophen-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c22-17(20-13-16-7-4-12-25-16)18(23)21-14-19(8-10-24-11-9-19)15-5-2-1-3-6-15/h1-7,12H,8-11,13-14H2,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVGHDXISAMUJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C(=O)NCC2=CC=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B6562147.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B6562149.png)

![N'-[(4-fluorophenyl)methyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide](/img/structure/B6562182.png)
![N-(2-methoxy-5-methylphenyl)-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide](/img/structure/B6562186.png)
![N'-[3-(methylsulfanyl)phenyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide](/img/structure/B6562190.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide](/img/structure/B6562197.png)
![2-{5-methoxy-4-oxo-2-[(piperidin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-(2-phenylethyl)acetamide](/img/structure/B6562204.png)
![N-[2-(methylsulfanyl)phenyl]-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide](/img/structure/B6562217.png)
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide](/img/structure/B6562224.png)
![N-(4-bromophenyl)-2-{5-methoxy-4-oxo-2-[(piperidin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6562231.png)
![2-{5-methoxy-4-oxo-2-[(piperidin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-(4-nitrophenyl)acetamide](/img/structure/B6562243.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{5-methoxy-4-oxo-2-[(piperidin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6562251.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-methoxy-4-oxo-2-[(piperidin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6562255.png)